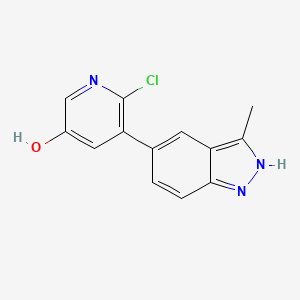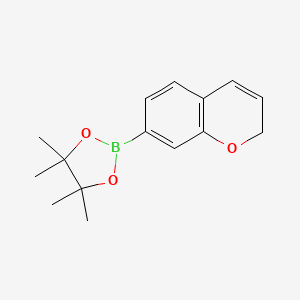![molecular formula C16H20N2O B11858893 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol CAS No. 832102-27-9](/img/structure/B11858893.png)
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an aminonaphthalene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol typically involves the reaction of 6-aminonaphthalene-2-carbaldehyde with piperidin-4-ol under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux.
Major Products:
Oxidation: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-one.
Reduction: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the aminonaphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is not fully understood. it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the hydroxyl and amino groups. These interactions may influence various molecular pathways, potentially leading to biological effects .
Comparación Con Compuestos Similares
Piperidine: A simple heterocyclic amine used as a building block in organic synthesis.
Piperidin-4-ol: A hydroxylated derivative of piperidine with applications in medicinal chemistry.
6-Aminonaphthalene-2-carbaldehyde: A precursor in the synthesis of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol
Uniqueness: this compound is unique due to the combination of the piperidine ring and the aminonaphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler piperidine derivatives .
Propiedades
Número CAS |
832102-27-9 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-[(6-aminonaphthalen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-4-3-13-9-12(1-2-14(13)10-15)11-18-7-5-16(19)6-8-18/h1-4,9-10,16,19H,5-8,11,17H2 |
Clave InChI |
GEBIDLYXGZLTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC2=CC3=C(C=C2)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)




